molecular formula C7H8O4 B14436593 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene CAS No. 76917-29-8

2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene

Cat. No.: B14436593
CAS No.: 76917-29-8
M. Wt: 156.14 g/mol
InChI Key: YDQZBNGDDKIJPA-UHFFFAOYSA-N
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Description

2,4,6,10-tetraoxatricyclo[63001,5]undec-8-ene is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes cyclization reactions to form the tricyclic core, followed by the introduction of the oxygen atoms at specific positions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the desired structure.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to ensure consistent production. The use of automated systems and advanced analytical techniques would be essential to monitor and control the production process.

Chemical Reactions Analysis

Types of Reactions

2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Nucleophiles like halides or electrophiles like alkyl halides, often in the presence of a catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce simpler hydrocarbons. Substitution reactions can result in a wide range of functionalized derivatives, depending on the substituents introduced.

Scientific Research Applications

2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a drug candidate, particularly in targeting specific molecular pathways.

    Industry: Its stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to changes in cellular processes. The compound’s tricyclic structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific arrangement of oxygen atoms within the tricyclic framework. This gives it distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specialized applications in research and industry.

Properties

CAS No.

76917-29-8

Molecular Formula

C7H8O4

Molecular Weight

156.14 g/mol

IUPAC Name

2,4,6,10-tetraoxatricyclo[6.3.0.01,5]undec-8-ene

InChI

InChI=1S/C7H8O4/c1-5-2-9-6-7(5,3-8-1)11-4-10-6/h1,6H,2-4H2

InChI Key

YDQZBNGDDKIJPA-UHFFFAOYSA-N

Canonical SMILES

C1C2=COCC23C(O1)OCO3

Origin of Product

United States

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